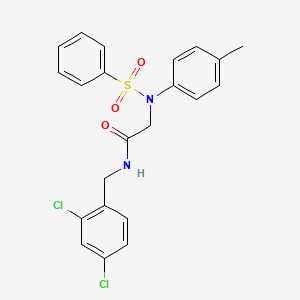
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG or SGC707, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 by scientists at the Structural Genomics Consortium (SGC) and has since been used in various biochemical and physiological studies.
作用機序
DCMG works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific kinase and the concentration of DCMG used.
Biochemical and Physiological Effects:
DCMG has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase being studied. For example, DCMG has been shown to inhibit the activity of several kinases involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of DCMG is its high potency and selectivity for protein kinases. This allows researchers to study the specific function and regulation of individual kinases, without affecting other cellular processes. However, one limitation of DCMG is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving DCMG. One area of interest is the development of more potent and selective inhibitors for specific protein kinases. Another area of interest is the use of DCMG in combination with other drugs or therapies for cancer treatment. Additionally, DCMG could be used to study the function and regulation of other enzymes and proteins beyond protein kinases.
合成法
The synthesis of DCMG involves several steps, starting with the reaction of 2,4-dichlorobenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, DCMG.
科学的研究の応用
DCMG has been widely used in scientific research as a tool for studying the function and regulation of various proteins. It is particularly useful for studying protein kinases, which are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-11-19(12-8-16)26(30(28,29)20-5-3-2-4-6-20)15-22(27)25-14-17-9-10-18(23)13-21(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGBBJZHVWPRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
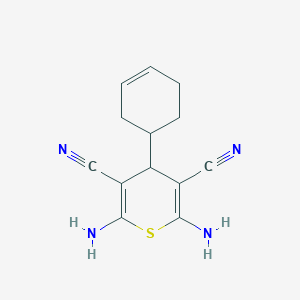
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
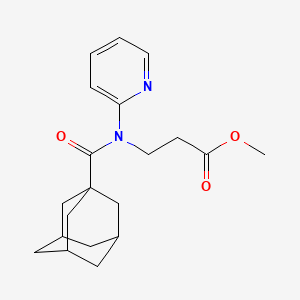
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
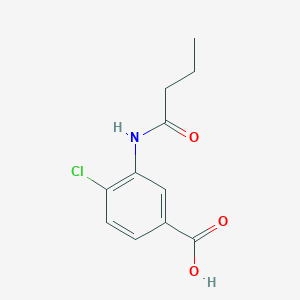
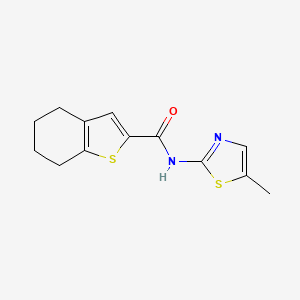
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)